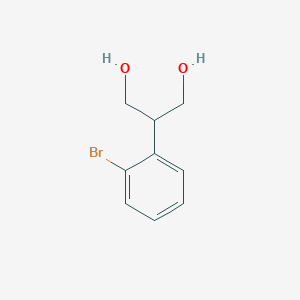

1,3-Propanediol, 2-(2-bromophenyl)-

Übersicht

Beschreibung

1,3-Propanediol, 2-(2-bromophenyl)- is a chemical compound with the formula C5H10Br2O2 . It is also known by other names such as Dibromoneopentyl glycol, Dibromopentaerythritol, Pentaerythritol dibromide, Pentaerythritol dibromohydrin, 1,3-Dibromo-2,2-dimethylolpropane, 2,2-Bis (bromomethyl)-1,3-propanediol, 2,2-Dibromomethyl-1,3-propanediol, and others .

Molecular Structure Analysis

The molecular structure of 1,3-Propanediol, 2-(2-bromophenyl)- can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen

Application 1: Bio-Based Polyesters for Resin Applications

- Summary of Application: 1,3-Propanediol is used in the creation of high molecular weight polyesters for plastic applications . These polyesters are important raw materials for a myriad of applications, especially in the field of coatings and radical curing polymers .

- Methods of Application: 1,3-Propanediol is derived from microbial fermentation of glucose from starch . It is then used as a monomer in the synthesis of polyesters .

- Results or Outcomes: The use of 1,3-propanediol increases the bio-based content of polyester resins, making it a valuable alternative to petrochemical diols . This contributes to the growing interest in bio-based materials .

Application 2: Biosynthesis of 1,3-Propanediol

- Summary of Application: 1,3-Propanediol can be produced biologically from glycerol using certain microorganisms . This process has gained more importance due to its flexible properties as a monomer .

- Methods of Application: The production of 1,3-Propanediol involves the use of microbial physiology and genetics, along with molecular tools and techniques . The process involves the dissimilation of glycerol, a by-product of biodiesel production .

- Results or Outcomes: The biological production of 1,3-Propanediol has increased its availability and market potential . It has been used in the synthesis of a new polyester called polytrimethylene terephthalate (PTT) .

Application 3: Polyurethane and Polycarbonate Synthesis

- Summary of Application: Polyols derived from polyester resins, which use 1,3-Propanediol as a monomer, are precursors for the synthesis of polyurethanes and polycarbonates .

- Methods of Application: The synthesis of these polymers involves the reaction of the polyol with a diisocyanate (for polyurethanes) or phosgene (for polycarbonates) .

- Results or Outcomes: The use of 1,3-Propanediol in these applications contributes to the production of bio-based materials, which is a growing trend in the polymer field .

Application 4: Cosmetics and Pharmaceuticals

- Summary of Application: 1,3-Propanediol is an important chemical that has been widely used in the cosmetics and pharmaceutical industries .

- Methods of Application: In cosmetics, it can be used as a humectant, emollient, or solvent. In pharmaceuticals, it can be used as a solvent or carrier for active ingredients .

- Results or Outcomes: The use of 1,3-Propanediol in these industries has contributed to the development of more sustainable and bio-based products .

Application 5: Reduction of Azides and Protection of Carbonyl Groups

- Summary of Application: 2-Dodecyl-1,3-propanedithiol, a derivative of 1,3-propanediol, can be used in place of 1,3-propanedithiol in organic reactions . This includes the reduction of azides and protection of carbonyl groups .

- Methods of Application: The preparation of 2-Dodecyl-1,3-propanedithiol involves a non-malodorous procedure . It can then be used in various organic reactions .

- Results or Outcomes: The use of 2-Dodecyl-1,3-propanedithiol provides an odorless alternative to 1,3-propanedithiol . This can improve the working conditions in laboratories and industries where these reactions are carried out .

Safety And Hazards

Eigenschaften

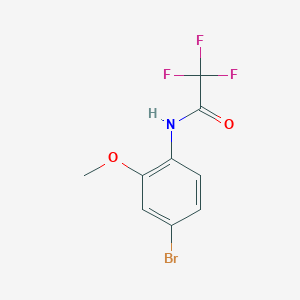

IUPAC Name |

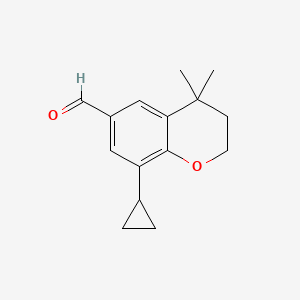

2-(2-bromophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRALTOMIFDUMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Propanediol, 2-(2-bromophenyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)

![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)

![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)

![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)